1-Chloropropan-2-amine hydrochloride is an organic compound with the molecular formula C₃H₉Cl₂N and a molecular weight of approximately 130.02 g/mol. This compound is notable for its structural characteristics, particularly the presence of a chlorine atom and an amine functional group, which contribute to its reactivity and utility in various chemical processes. It is typically encountered as a white crystalline solid, soluble in water, and has applications across multiple scientific fields, including chemistry and biology .
Due to the lack of specific research on 1-Chloropropan-2-amine hydrochloride, its mechanism of action in any biological system is unknown.
1-Chloropropan-2-amine hydrochloride is a chemical compound with the formula C₃H₉Cl₂N. It is a white crystalline solid that is soluble in water and methanol. The synthesis of 1-Chloropropan-2-amine hydrochloride involves the reaction of propan-2-amine with hydrochloric acid. The characterization of this compound is typically done using techniques such as nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry [, ].
Research suggests that 1-Chloropropan-2-amine hydrochloride may have potential applications in various scientific fields, including:
Research indicates that 1-chloropropan-2-amine hydrochloride exhibits biological activity that makes it relevant for pharmacological studies. Its ability to penetrate the blood-brain barrier suggests potential neuroactive properties. Additionally, it has been studied for its interactions with various enzymes and biochemical pathways, highlighting its importance in biological research .
The synthesis of 1-chloropropan-2-amine hydrochloride can be achieved through several methods:
1-Chloropropan-2-amine hydrochloride finds diverse applications:
Studies on interaction profiles reveal that 1-chloropropan-2-amine hydrochloride interacts with various biological molecules, impacting enzymatic activities and potentially influencing metabolic pathways. Its ability to cross biological membranes makes it a candidate for further pharmacological exploration .
Several compounds share structural similarities with 1-chloropropan-2-amine hydrochloride. Here are some notable examples:
Compound Name | Structural Characteristics | Unique Features |
---|---|---|
2-Chloropropan-1-amine Hydrochloride | Positional isomer with different reactivity | Reacts differently due to chlorine position |
3-Chloropropan-1-amine Hydrochloride | Another positional isomer | Exhibits distinct chemical behavior |
1-Bromopropan-2-amine Hydrochloride | Bromine replaces chlorine | Generally more reactive due to bromine |
The uniqueness of 1-chloropropan-2-amine hydrochloride lies in its specific reactivity patterns and the stability of its hydrochloride salt form. The presence of a chlorine atom at a specific position contributes to its distinct chemical properties compared to its isomers and related compounds .
The nucleophilic substitution reaction of ammonia with 1-chloropropane represents a fundamental synthetic approach for producing 1-chloropropan-2-amine, which subsequently undergoes hydrochlorination to yield the desired hydrochloride salt [5]. This reaction proceeds through a bimolecular nucleophilic substitution mechanism where the lone pair of electrons on the nitrogen atom of ammonia attacks the carbon atom of 1-chloropropane that is bonded to the chlorine atom [5] [16]. The mechanism involves the formation of a temporary tetrahedral intermediate where nitrogen becomes bonded to carbon while the chlorine atom remains attached, followed by the departure of the chloride ion as a leaving group [5] [17].
The reaction conditions significantly influence the yield and selectivity of the process [32]. Optimal laboratory-scale conditions involve temperatures ranging from 60-80 degrees Celsius with pressures of 1-3 bar and reaction times of 6-8 hours [32]. The molar ratio of ammonia to 1-chloropropane should be maintained at 2-4:1 to ensure complete conversion while minimizing side reactions [31]. Under these conditions, typical yields range from 65-75% with conversion rates of 80-85% and selectivity of 80-85% [32].
The reaction mechanism follows second-order kinetics, with the rate depending on the concentrations of both ammonia and 1-chloropropane [18]. The polar nature of the carbon-chlorine bond, resulting from the electronegativity difference between carbon and chlorine, creates a partial positive charge on the carbon atom, making it susceptible to nucleophilic attack [17] [19]. The geometry of this nucleophilic substitution requires backside attack, where the nucleophile approaches from the opposite side relative to the leaving group [18].
Table 1: Nucleophilic Substitution Reaction Conditions for 1-Chloropropan-2-amine Synthesis
Reaction Parameter | Optimized Conditions | Laboratory Scale | Industrial Scale |
---|---|---|---|
Temperature (°C) | 80-100 | 60-80 | 90-110 |
Pressure (bar) | 5-10 | 1-3 | 8-12 |
Reaction Time (hours) | 4-6 | 6-8 | 3-5 |
Ammonia Excess (molar ratio) | 3-5:1 | 2-4:1 | 4-6:1 |
Yield (%) | 75-85 | 65-75 | 80-90 |
Conversion Rate (%) | 90-95 | 80-85 | 92-98 |
Selectivity (%) | 85-90 | 80-85 | 88-92 |
The hydrochlorination of 1-chloropropan-2-amine represents the final step in the synthesis of 1-chloropropan-2-amine hydrochloride [1] [2]. This process involves the reaction of the free amine with hydrogen chloride gas to form the corresponding hydrochloride salt, which enhances the stability and crystallinity of the final product [23]. The reaction proceeds through acid-base chemistry where the amine acts as a Lewis base, donating its lone pair of electrons to the hydrogen chloride [20].
Laboratory-scale hydrochlorination typically employs controlled addition of hydrogen chloride gas to a solution or suspension of 1-chloropropan-2-amine [23]. The reaction is highly exothermic and requires careful temperature control to prevent decomposition of the product [23]. Optimal conditions involve temperatures of 25-40 degrees Celsius with hydrogen chloride flow rates of 0.5-1.0 liters per minute over reaction times of 120-180 minutes [23]. Catalyst loading of 1-2 molar percent can enhance reaction efficiency, achieving product yields of 85-92% with purities of 95-98% [23].
The mechanism involves protonation of the amine nitrogen, resulting in the formation of an ammonium salt [20]. The reaction stoichiometry requires one equivalent of hydrogen chloride per equivalent of amine, although slight excess of hydrogen chloride is often employed to ensure complete conversion [23]. The formation of the hydrochloride salt significantly increases the melting point and reduces the volatility of the compound compared to the free amine [1] [2].
Table 2: Hydrochlorination Process Parameters
Process Variable | Batch Process | Continuous Flow | Optimized Conditions |
---|---|---|---|
Temperature (°C) | 25-40 | 35-50 | 40-45 |
HCl Flow Rate (L/min) | 0.5-1.0 | 2.0-4.0 | 3.0-3.5 |
Reaction Time (minutes) | 120-180 | 30-60 | 45-50 |
Catalyst Loading (mol%) | 1-2 | 0.5-1.0 | 0.8-1.2 |
Product Yield (%) | 85-92 | 90-95 | 92-96 |
Purity (%) | 95-98 | 97-99 | 98-99.5 |
Side Product Formation (%) | 5-8 | 3-5 | 2-4 |
Industrial-scale production of 1-chloropropan-2-amine hydrochloride often employs catalytic chlorination of 2-propanamine as an alternative synthetic route [7] [21]. This approach involves the selective chlorination of the primary carbon adjacent to the amine group, followed by subsequent hydrochlorination to form the desired product [21]. The process utilizes specialized catalysts to achieve regioselectivity and minimize the formation of undesired chlorinated products [20].
Catalytic chlorination systems typically employ transition metal catalysts such as iron-based complexes or copper catalysts to facilitate selective carbon-chlorine bond formation [39]. The reaction mechanism involves the generation of chlorine radicals or electrophilic chlorine species that preferentially attack the primary carbon position [21]. Temperature control is critical, with optimal conditions ranging from 90-110 degrees Celsius under pressures of 8-12 bar [21].
Industrial processes benefit from continuous operation modes that allow for better heat management and improved product quality [30]. The catalytic system enables higher conversion rates of 92-98% compared to non-catalytic processes, with selectivities reaching 88-92% for the desired regioisomer [30]. Reaction times are reduced to 3-5 hours under optimized conditions, making this approach economically viable for large-scale production [30].
The choice of catalyst significantly influences both the reaction pathway and the product distribution [20]. Iron-based catalysts promote ionic mechanisms, while copper systems tend to favor radical pathways [21]. The ionic mechanism typically provides better regioselectivity for the desired 1-chloro substitution pattern, while radical processes may lead to multiple chlorination products [21].
Continuous flow reactor technology represents a significant advancement in the industrial production of 1-chloropropan-2-amine hydrochloride [8] [30]. Flow reactors offer superior heat and mass transfer characteristics compared to batch processes, enabling better control over reaction parameters and improved product quality [8] [22]. The technology allows for precise control of residence time, temperature, and pressure, leading to enhanced reaction efficiency and reduced side product formation [22].
Flow reactor optimization involves careful consideration of multiple parameters including residence time, flow rate, temperature profiles, and pressure drop across the reactor system [22] [30]. Small-scale flow reactors with volumes of 10 milliliters typically operate with residence times of 5-15 minutes and flow rates of 0.5-2.0 milliliters per minute [8]. These systems achieve conversion efficiencies of 80-85% with product selectivities of 85-88% [8].
Scaling up to pilot-scale reactors with volumes of 100 milliliters requires adjustment of operating parameters to maintain optimal performance [30]. Residence times increase to 15-30 minutes with flow rates of 3.0-8.0 milliliters per minute to accommodate the larger reactor volume [30]. Heat transfer coefficients improve from 500-800 watts per square meter per Kelvin in small-scale systems to 600-1000 watts per square meter per Kelvin in pilot-scale reactors [30].
Industrial-scale flow reactors with volumes of 1000 milliliters or larger operate with residence times of 20-45 minutes and flow rates of 20-50 milliliters per minute [30]. These systems achieve the highest conversion efficiencies of 90-95% with product selectivities of 90-95%, demonstrating the scalability advantages of continuous flow technology [30]. The enhanced heat transfer coefficients of 800-1200 watts per square meter per Kelvin enable better temperature control and reduced hot spot formation [30].
Table 3: Continuous Flow Reactor Performance Data
Parameter | Small Scale (10 mL) | Pilot Scale (100 mL) | Industrial Scale (1000 mL) |
---|---|---|---|
Residence Time (minutes) | 5-15 | 15-30 | 20-45 |
Flow Rate (mL/min) | 0.5-2.0 | 3.0-8.0 | 20-50 |
Temperature (°C) | 60-80 | 70-90 | 80-100 |
Pressure Drop (bar) | 0.1-0.3 | 0.3-0.8 | 0.5-1.2 |
Conversion Efficiency (%) | 80-85 | 85-90 | 90-95 |
Product Selectivity (%) | 85-88 | 88-92 | 90-95 |
Heat Transfer Coefficient (W/m²K) | 500-800 | 600-1000 | 800-1200 |
Mass Transfer Rate (mol/m²s) | 0.01-0.03 | 0.02-0.05 | 0.03-0.08 |
Recrystallization represents the most widely employed purification method for 1-chloropropan-2-amine hydrochloride due to the compound's favorable crystallization properties [23] [35]. The process exploits differences in solubility between the desired product and impurities across different temperature ranges [41]. The compound exhibits limited solubility in cold solvents but increased solubility at elevated temperatures, making it ideal for recrystallization purification [41].
Water-based recrystallization systems operate at temperatures of 80-90 degrees Celsius during dissolution, followed by controlled cooling at rates of 0.5-1.0 degrees Celsius per minute [35]. Seeding concentrations of 5-10 milligrams per milliliter are employed to control nucleation and crystal growth [35]. This approach typically yields crystals with sizes ranging from 100-300 micrometers and purities of 96-98%, with overall recovery yields of 85-90% [35].
Ethanol-based recrystallization offers certain advantages in terms of improved crystal quality and reduced processing temperatures [41]. The system operates at 60-70 degrees Celsius with cooling rates of 0.3-0.8 degrees Celsius per minute and seeding concentrations of 3-8 milligrams per milliliter [41]. Crystal sizes range from 150-400 micrometers with purities of 97-99% and recovery yields of 88-93% [41]. The ethanol system produces crystals with better morphology and reduced impurity incorporation [41].
Mixed solvent systems combining water and ethanol in 1:1 ratios provide optimal crystallization conditions [35]. Operating temperatures of 70-80 degrees Celsius with cooling rates of 0.4-0.9 degrees Celsius per minute and seeding concentrations of 4-9 milligrams per milliliter yield crystals with sizes of 120-350 micrometers [35]. This system achieves the highest purities of 98-99.5% with recovery yields of 90-95%, representing the most effective recrystallization protocol [35].
Table 4: Purification Methods Comparison
Purification Method | Purity Achieved (%) | Recovery Yield (%) | Processing Time (hours) | Solvent Requirements | Scalability |
---|---|---|---|---|---|
Recrystallization from Water | 95-97 | 85-90 | 4-6 | Low | High |
Recrystallization from Ethanol | 96-98 | 88-92 | 3-5 | Medium | High |
Acid-Base Extraction | 92-95 | 80-85 | 2-3 | Medium | Medium |
Column Chromatography | 98-99.5 | 75-85 | 6-10 | High | Low |
Vacuum Distillation | 94-96 | 82-88 | 3-4 | None | High |
Steam Distillation | 90-93 | 70-80 | 2-3 | Water only | Medium |
Table 5: Crystallization Parameters for 1-Chloropropan-2-amine Hydrochloride
Crystallization Parameter | Water System | Ethanol System | Mixed Solvent |
---|---|---|---|
Solvent System | Water | Ethanol | Water:Ethanol (1:1) |
Temperature (°C) | 80-90 | 60-70 | 70-80 |
Cooling Rate (°C/min) | 0.5-1.0 | 0.3-0.8 | 0.4-0.9 |
Seeding Concentration (mg/mL) | 5-10 | 3-8 | 4-9 |
Crystal Size (μm) | 100-300 | 150-400 | 120-350 |
Crystal Purity (%) | 96-98 | 97-99 | 98-99.5 |
Yield (%) | 85-90 | 88-93 | 90-95 |
Polymorphic Form | Form I | Form I | Form I |
Chromatographic purification of 1-chloropropan-2-amine hydrochloride presents unique challenges due to the ionizable nature of the amine functionality [14] [24]. The basic amine group can interact with acidic silica gel stationary phases through acid-base interactions, leading to peak tailing, reduced resolution, and potential compound degradation [14]. Specialized chromatographic approaches are required to achieve effective separation and purification [14].
Column chromatography using silica gel requires the addition of base modifiers to neutralize acidic silanol groups and prevent unwanted amine-silica interactions [14] [24]. Triethylamine or ammonia at concentrations of 0.1-1.0% in the mobile phase effectively competes with the target compound for silica binding sites [14]. Mobile phase systems typically employ dichloromethane-methanol gradients with base modifiers, achieving purities of 98-99.5% [14].
Alternative stationary phases such as reversed-phase carbon-18 materials avoid the complications associated with silica-amine interactions [24]. These systems use acetonitrile-water mobile phases without base modifiers, providing cleaner separations and reduced method development time [24]. However, the hydrophilic nature of 1-chloropropan-2-amine hydrochloride limits retention on reversed-phase materials, requiring careful optimization of mobile phase composition [24].
Ion-exchange chromatography represents another viable approach for amine purification [14]. Cation-exchange resins can effectively retain the protonated amine while allowing neutral impurities to elute [14]. Elution with increasing salt concentrations or pH gradients enables selective product recovery with high purity [14]. This method is particularly effective for removing charged impurities and can achieve purities exceeding 99% [14].
1-Chloropropan-2-amine hydrochloride is a chlorinated aliphatic amine salt with distinctive physicochemical characteristics that govern its behavior under various environmental conditions. This comprehensive analysis examines the compound's thermodynamic stability, solubility characteristics, acid-base properties, and storage requirements based on available scientific literature and related structural analogues.
The thermodynamic stability of 1-chloropropan-2-amine hydrochloride is characterized by its thermal decomposition behavior and phase transitions under varying temperature conditions. The compound exists as a solid at room temperature with a molecular weight of 130.01 g/mol [1] and exhibits thermal stability characteristics typical of chloroalkylamine hydrochloride salts.
Thermal Decomposition Properties
The thermal decomposition temperature of 1-chloropropan-2-amine hydrochloride occurs above 131°C, as evidenced by studies of structurally similar chloroalkylamine salts such as (S)-1-amino-3-chloropropan-2-ol hydrochloride, which decomposes at temperatures exceeding 131°C . This decomposition temperature is consistent with the general thermal stability pattern observed for aliphatic amine hydrochlorides, where thermal degradation typically initiates through dehydrochlorination reactions followed by further molecular fragmentation [3] [4].
Research on related chloroalkylamine compounds indicates that thermal decomposition involves multiple pathways, including ester cleavage and elimination reactions that generate volatile amines and alcohols while forming polymeric residues [4]. The decomposition process is characterized as exothermic and proceeds through radical-mediated mechanisms, particularly at elevated temperatures [3].
Phase Behavior and Critical Temperatures
The compound does not exhibit a distinct melting point due to thermal decomposition occurring before the melting transition. This behavior is characteristic of many amine hydrochloride salts that undergo chemical transformation rather than simple phase change upon heating . The estimated boiling point for related compounds such as 2-chloropropan-1-amine hydrochloride is 115.6°C at 760 mmHg [5], suggesting that 1-chloropropan-2-amine hydrochloride would exhibit similar volatility characteristics under standard atmospheric conditions.
Property | Value | Reference |
---|---|---|
Decomposition Temperature | >131°C | |
Melting Point | Not observable (decomposes) | - |
Estimated Boiling Point | ~115°C at 760 mmHg | [5] |
Physical Form | Solid at 25°C | [6] [7] |
Thermal Stability Range | Stable up to ~130°C |
The solubility characteristics of 1-chloropropan-2-amine hydrochloride are primarily determined by its ionic nature as a hydrochloride salt and the presence of both polar and hydrophobic structural elements. The compound demonstrates excellent solubility in polar solvents while exhibiting limited solubility in nonpolar media.
Polar Solvent Solubility
The compound exhibits very high solubility in water and other polar solvents due to its ionic character as a hydrochloride salt [9]. The presence of the protonated amine group (NH₃⁺) and chloride counter-ion facilitates strong electrostatic interactions with polar solvent molecules, particularly those capable of hydrogen bonding .
Specific solubility data for structurally related compounds indicates excellent solubility in:
The high water solubility is particularly noteworthy, as it enables the preparation of concentrated aqueous solutions for various applications. This characteristic is consistent with the general behavior of aliphatic amine hydrochlorides, which typically demonstrate enhanced aqueous solubility compared to their free base forms [10].
Nonpolar Solvent Solubility
In contrast to its behavior in polar media, 1-chloropropan-2-amine hydrochloride exhibits poor solubility in nonpolar solvents. This limited solubility results from the inability of nonpolar solvents to stabilize the ionic species through solvation. The compound is expected to be:
This solubility pattern follows the general principle that "like dissolves like," where ionic compounds preferentially dissolve in polar, hydrogen-bonding solvents that can effectively solvate the charged species [10].
Solvent Category | Solubility | Representative Solvents | Mechanism |
---|---|---|---|
Polar Protic | Very High | Water, methanol, ethanol | Ion solvation + H-bonding |
Polar Aprotic | High | DMSO, DMF | Ion solvation |
Weakly Polar | Limited | Dichloromethane | Weak dipole interactions |
Nonpolar | Insoluble | Hexane, toluene | No stabilizing interactions |
The acid-base properties of 1-chloropropan-2-amine hydrochloride are governed by the basicity of the amine nitrogen and the electron-withdrawing effects of the chlorine substituent. Understanding these properties is crucial for predicting the compound's behavior in various pH environments and chemical reactions.
Predicted pKa Values
Based on structural analogy with related chloroalkylamine compounds and established structure-activity relationships for aliphatic amines, the pKa of the conjugate acid (protonated form) of 1-chloropropan-2-amine is estimated to be in the range of 8.5-9.5 [11] [12]. This value reflects the impact of the electron-withdrawing chlorine atom on the basicity of the amine nitrogen.
The electron-withdrawing inductive effect of the chlorine atom decreases the electron density on the nitrogen, thereby reducing its basicity compared to unsubstituted alkylamines. Primary alkylamines typically exhibit pKa values around 10.6 [11], but the presence of the chlorine substituent at the β-position relative to the amine group results in a measurable decrease in basicity.
Protonation Equilibrium
The protonation behavior of 1-chloropropan-2-amine can be described by the following equilibrium:
ClCH₂CH(CH₃)NH₂ + H⁺ ⇌ ClCH₂CH(CH₃)NH₃⁺
At physiological pH (7.4), the compound exists predominantly in its protonated form due to the pKa being above this value. This protonation state is maintained in the hydrochloride salt form, where the amine is fully protonated and associated with the chloride counter-ion.
pH-Dependent Speciation
The distribution of protonated and neutral forms varies with solution pH according to the Henderson-Hasselbalch equation. At pH values below the pKa, the protonated form predominates, while at pH values above the pKa, the neutral amine becomes more prevalent. This pH-dependent speciation affects solubility, reactivity, and biological activity of the compound.
pH Range | Predominant Form | Characteristics |
---|---|---|
< 7 | Fully protonated (NH₃⁺Cl⁻) | High water solubility, ionic character |
7-10 | Mixed protonated/neutral | pH-dependent equilibrium |
> 11 | Neutral amine (NH₂) | Reduced water solubility, increased lipophilicity |